molecular formula C12H26N6O2 B14492943 2,2'-[(E)-Diazenediyl]bis[N-(2-aminoethyl)-2-methylpropanamide] CAS No. 64960-66-3

2,2'-[(E)-Diazenediyl]bis[N-(2-aminoethyl)-2-methylpropanamide]

Katalognummer: B14492943
CAS-Nummer: 64960-66-3
Molekulargewicht: 286.37 g/mol
InChI-Schlüssel: OQASCRNVLHSWLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’-[(E)-Diazenediyl]bis[N-(2-aminoethyl)-2-methylpropanamide] is a chemical compound with a complex structure that includes diazenediyl and aminoethyl groups

Vorbereitungsmethoden

The synthesis of 2,2’-[(E)-Diazenediyl]bis[N-(2-aminoethyl)-2-methylpropanamide] involves several steps. One common method includes the reaction of 1,2-ethanediamine with 2-aminoethyl groups under specific conditions. The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the desired product is obtained . Industrial production methods often involve large-scale synthesis using advanced equipment to maintain the purity and yield of the compound .

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent for synthesizing other complex molecules. In biology, it has potential applications in drug development and as a biochemical probe. In medicine, it is being explored for its potential therapeutic effects, particularly in treating certain diseases. Industrially, it is used in the production of polymers and other advanced materials .

Wirkmechanismus

The mechanism of action of 2,2’-[(E)-Diazenediyl]bis[N-(2-aminoethyl)-2-methylpropanamide] involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

2,2’-[(E)-Diazenediyl]bis[N-(2-aminoethyl)-2-methylpropanamide] can be compared with similar compounds such as triethylenetetramine and diethylenetriamine. These compounds share some structural similarities but differ in their functional groups and overall properties. The uniqueness of 2,2’-[(E)-Diazenediyl]bis[N-(2-aminoethyl)-2-methylpropanamide] lies in its specific diazenediyl and aminoethyl groups, which confer distinct chemical and biological properties .

Eigenschaften

CAS-Nummer

64960-66-3

Molekularformel

C12H26N6O2

Molekulargewicht

286.37 g/mol

IUPAC-Name

N-(2-aminoethyl)-2-[[1-(2-aminoethylamino)-2-methyl-1-oxopropan-2-yl]diazenyl]-2-methylpropanamide

InChI

InChI=1S/C12H26N6O2/c1-11(2,9(19)15-7-5-13)17-18-12(3,4)10(20)16-8-6-14/h5-8,13-14H2,1-4H3,(H,15,19)(H,16,20)

InChI-Schlüssel

OQASCRNVLHSWLZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C(=O)NCCN)N=NC(C)(C)C(=O)NCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.